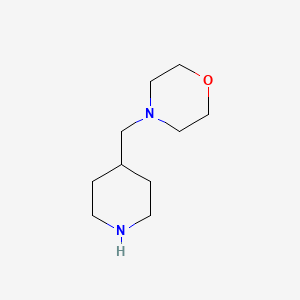

4-(Piperidin-4-ylmethyl)morpholine

Description

Properties

IUPAC Name |

4-(piperidin-4-ylmethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-3-11-4-2-10(1)9-12-5-7-13-8-6-12/h10-11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZJKGVJDMAGPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20510232 | |

| Record name | 4-[(Piperidin-4-yl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81310-62-5 | |

| Record name | 4-[(Piperidin-4-yl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(piperidin-4-ylmethyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Piperidin-4-ylmethyl)morpholine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction and Core Identifiers

4-(Piperidin-4-ylmethyl)morpholine is a heterocyclic compound featuring both a piperidine and a morpholine ring.[1][2] These two saturated heterocyclic motifs are considered "privileged structures" in medicinal chemistry, frequently appearing in the core of a wide array of biologically active compounds and approved pharmaceuticals.[1][2] The piperidine ring often provides a key basic nitrogen center for interactions with biological targets, while the morpholine moiety can enhance physicochemical properties such as solubility and metabolic stability.[2][3] This unique combination makes this compound and its derivatives valuable building blocks in the design and synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, safety, and applications.

While the name 4-(Piperidin-4-ylmethyl )morpholine is specified, the closely related and more commercially available compound, 4-(Piperidin-4-yl)morpholine, is often used in similar applications and its data is also informative. This guide will focus on the specified methylated compound where data is available, and draw comparisons to the non-methylated analogue where relevant.

Key Identifiers for this compound [4]

| Identifier | Value |

| CAS Number | 81310-62-5 |

| IUPAC Name | This compound |

| Molecular Formula | C10H20N2O |

| Molecular Weight | 184.28 g/mol |

| Synonyms | 4-(4-morpholinylmethyl)piperidine |

Physicochemical and Computed Properties

Understanding the physicochemical properties of a compound is critical for its application in drug development, influencing everything from reaction kinetics to bioavailability.

Table of Properties [4]

| Property | Value |

| Molecular Weight | 184.28 g/mol |

| Exact Mass | 184.157563266 Da |

| Topological Polar Surface Area | 24.5 Ų |

| Heavy Atom Count | 13 |

| Complexity | 140 |

Synthesis and Reactivity

The synthesis of this compound and its analogues typically involves standard organic chemistry transformations. One common approach is reductive amination.

General Synthesis Workflow: Reductive Amination

A plausible and widely used method for synthesizing such compounds is the reductive amination between a piperidine derivative and a morpholine-containing aldehyde, or vice versa. For the closely related 4-(piperidin-4-yl)morpholine, a patented method describes the reaction of 1-benzyl-4-piperidone with morpholine in the presence of a platinum or palladium catalyst under hydrogen pressure, followed by debenzylation to yield the final product.[5] This highlights a common strategy of using a protecting group on the piperidine nitrogen, which is removed in the final step.

A similar strategy can be envisioned for the target molecule, this compound.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol Example: Synthesis of a Related Compound

-

Reactant Preparation: Dissolve 3-methyl-2,6-diphenylpiperidin-4-one (0.005 mol) and formaldehyde in a mixture of ethanol and DMF.[6]

-

Reaction Initiation: Warm the solution to 60°C on a water bath.[6]

-

Addition of Amine: Add morpholine (0.01 mol) with constant stirring.[6]

-

Reaction Progression: Maintain stirring for one hour.[6]

-

Workup: Pour the reaction mixture into crushed ice and leave it overnight.[6]

-

Isolation: Filter the resulting precipitate, dry it, and recrystallize from absolute ethanol.[6]

This protocol illustrates the general principles that would be applied to the synthesis of the target compound, likely with modifications to the starting materials and reaction conditions.

Applications in Drug Discovery and Medicinal Chemistry

The piperidine and morpholine scaffolds are prevalent in medicinal chemistry due to their favorable properties.[1][2] They are often incorporated into molecules to modulate potency, selectivity, and pharmacokinetic profiles.

-

Scaffold for Biologically Active Molecules: The piperidine-morpholine combination can be found in compounds investigated for a range of therapeutic targets. For instance, derivatives have been explored as antidiabetic agents, acting as modulators of receptors like GLP-1R.[3]

-

CNS Agents: The piperidine nucleus is a common feature in centrally acting agents.[6]

-

Anticancer Research: Morpholine-containing compounds have been investigated for their anticancer properties.[6] A recent study detailed the discovery of a complex molecule containing a piperidinyl-ethyl-benzimidazole core linked to a morpholinyl-phenyl group as a novel c-Myc inhibitor for lung cancer.[7] This underscores the utility of these fragments in designing targeted therapies.

Caption: Role of piperidine/morpholine motifs in a c-Myc inhibitor.

Analytical Characterization

The identity and purity of this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the piperidine and morpholine rings and the methylene bridge.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.[6]

-

Elemental Analysis: To confirm the empirical formula.[6]

Safety, Handling, and Storage

Hazard Identification

Based on GHS classifications for this compound and its close analogues, this compound is considered hazardous.[4]

-

GHS Pictograms: Danger[4]

-

Hazard Statements:

Handling and Personal Protective Equipment (PPE)

Given the hazards, strict safety protocols must be followed.

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[8][9][10]

-

Personal Protective Equipment:

-

General Hygiene: Avoid all personal contact, including inhalation.[9] Do not eat, drink, or smoke in the handling area.[8] Wash hands and any exposed skin thoroughly after handling.[8][10] Contaminated work clothing should not be allowed out of the workplace and should be laundered before reuse.[9][10]

First Aid Measures

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[8][10]

-

If on Skin: Immediately wash with plenty of soap and water.[8] If irritation occurs, seek medical advice.[8]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8][9]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting.[10] Call a poison center or doctor if you feel unwell.[8]

Storage

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][11]

-

Incompatibilities: Keep away from strong oxidizing agents, heat sources, and open flames.[11]

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

IndiaMART. 4-(Piperidin-4yl) Morpholine. [Link]

-

PubChem. 4-Morpholinopiperidine. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. 4-(Piperidin-4-yl)morpholine. [Link]

-

PharmaCompass. 4-(Piperidin-4-Yl)Morpholine Drug Information. [Link]

-

Material Safety Data Sheet. Generic MSDS example. [Link]

-

Kumar, S. S., Kavitha, H. P., & Venkatraman, B. R. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one. Molbank, 2009(3), M617. [Link]

-

European Journal of Medicinal Chemistry. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. [Link]

- Google Patents. WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine.

-

Oakwood Chemical. 4-(Piperidin-4-yl)-morpholine. [Link]

-

ResearchGate. Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one. [Link]

-

ResearchGate. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). [Link]

-

MDPI. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. [Link]

-

Drug development & registration. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C10H20N2O | CID 12802906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine - Google Patents [patents.google.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aksci.com [aksci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. echemi.com [echemi.com]

- 11. 4-(Piperidin-4-Yl)Morpholine Supplier & Manufacturer in China | Applications, Safety Data, Price, Buy Online [chemheterocycles.com]

Introduction: The Imperative of Structural Integrity in Drug Development

An In-Depth Technical Guide to the Structural Analysis and Confirmation of 4-(Piperidin-4-ylmethyl)morpholine

In the landscape of modern drug discovery, small molecules remain a cornerstone of therapeutic innovation.[1] Heterocyclic compounds, such as this compound, are particularly prevalent scaffolds due to their ability to present diverse pharmacophoric features in three-dimensional space. The molecule , with a molecular formula of C₁₀H₂₀N₂O and a monoisotopic mass of 184.15756 Da, incorporates both a piperidine and a morpholine ring, linked by a methylene bridge—features common in centrally active agents.[2]

The unambiguous structural confirmation of such molecules is not merely an academic exercise; it is a fundamental prerequisite for advancing any compound through the development pipeline.[3] An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and, most critically, unforeseen safety and toxicity issues.[4] This guide provides a comprehensive, field-proven strategy for the definitive structural elucidation of this compound, leveraging a suite of modern analytical techniques. Our approach is designed as a self-validating system, where orthogonal methods provide complementary data that must converge on a single, unequivocal structural hypothesis.

An Integrated Workflow for Structural Elucidation

A robust structural confirmation strategy does not rely on a single technique but rather on the synergistic integration of multiple analytical methods. Each experiment provides a unique piece of the puzzle, and their collective data builds an unshakeable foundation for the final structure. The logical flow begins with confirming the elemental composition and fundamental molecular properties, proceeds to identify key functional groups, and culminates in the detailed mapping of the atomic connectivity through advanced NMR techniques.[5]

Caption: Integrated workflow for structural elucidation.

Part 1: Foundational Analysis - Molecular Formula and Degrees of Unsaturation

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Before any structural fragments can be pieced together, the elemental composition must be known with certainty. Low-resolution mass spectrometry can be ambiguous, but HRMS provides mass accuracy to within a few parts per million (ppm), enabling the confident determination of a unique molecular formula.

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 10 µg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote protonation ([M+H]⁺).

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard immediately prior to analysis to ensure high mass accuracy.

-

Data Acquisition: Infuse the sample into the ESI source. Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Compare the measured accurate mass to the theoretical mass for the proposed formula, C₁₀H₂₁N₂O⁺. The mass error should be < 5 ppm.

Expected Result: The theoretical exact mass of the [M+H]⁺ ion of this compound (C₁₀H₂₀N₂O) is 185.16484 Da. A measured mass within this narrow error margin confirms the elemental composition.

Degrees of Unsaturation (DoU)

Expertise & Causality: The confirmed molecular formula allows for the calculation of the Degrees of Unsaturation, which provides immediate insight into the number of rings and/or multiple bonds in the molecule. This is a critical first step in constraining the possible structures.

The formula for DoU is: DoU = C - H/2 - X/2 + N/2 + 1

For C₁₀H₂₀N₂O: DoU = 10 - (20/2) + (2/2) + 1 = 10 - 10 + 1 + 1 = 2

A DoU of 2 is consistent with the proposed structure containing two saturated rings (the piperidine and morpholine rings) and no double bonds.

Part 2: Functional Group Identification via FT-IR Spectroscopy

Expertise & Causality: Infrared spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For structural confirmation, it is equally valuable for highlighting the absence of certain groups. This allows for the immediate exclusion of alternative isomeric structures.

Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Acquire the sample spectrum, typically over a range of 4000–600 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands and compare them to known frequencies.

Expected Data: The FT-IR spectrum serves as a fingerprint, and for the proposed structure, we anticipate the following key features:

| Wavenumber (cm⁻¹) | Vibration Type | Implication for Structure Confirmation |

| ~3300-3400 | N-H Stretch (Piperidine) | Confirms the presence of the secondary amine. |

| 2850-3000 | C-H Stretch (sp³ CH₂) | Confirms the aliphatic nature of the scaffold. |

| ~1115 | C-O-C Stretch (Ether) | Strong, characteristic band confirming the morpholine ring. |

| Absence | ~1650 (C=C), ~1715 (C=O) | Rules out unsaturated or carbonyl-containing isomers. |

| Absence | ~3500 (broad, O-H) | Rules out hydroxyl-containing isomers. |

Part 3: Mapping the Carbon-Proton Framework with NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[6] A combination of 1D and 2D experiments allows for the complete assignment of all proton and carbon signals and establishes their connectivity.[7]

For clarity, the following standard numbering will be used for discussion:

(Self-generated image for illustrative purposes)Protocol: General NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Record ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra on a spectrometer operating at ≥400 MHz for ¹H.

1D NMR: ¹H and ¹³C Spectra

Expertise & Causality: The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons (via spin-spin coupling). The ¹³C NMR spectrum reveals the number of unique carbon environments, while a DEPT-135 experiment differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

Predicted NMR Data: Based on the structure, we can predict the approximate chemical shifts and multiplicities.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) | DEPT-135 |

| 1' | ~2.5-3.0 | ~54 | - | CH₂ |

| 2', 6' | ~3.6-3.8 | ~67 | t | CH₂ |

| 3', 5' | ~2.4-2.6 | ~54 | t | CH₂ |

| 7 | ~2.2-2.4 | ~62 | d | CH₂ |

| 4 | ~1.5-1.8 | ~35 | m | CH |

| 2, 6 (axial) | ~2.5-2.7 | ~46 | t | CH₂ |

| 2, 6 (eq) | ~3.0-3.2 | ~46 | d | CH₂ |

| 3, 5 (axial) | ~1.2-1.4 | ~31 | q | CH₂ |

| 3, 5 (eq) | ~1.7-1.9 | ~31 | d | CH₂ |

| NH | Variable (broad) | - | s (broad) | - |

2D NMR: HSQC - Connecting Protons to Carbons

Expertise & Causality: The Heteronuclear Single Quantum Coherence (HSQC) experiment is essential for unambiguously correlating each proton signal with its directly attached carbon atom.[8] This simplifies the complex 1D spectra into a series of C-H fragments, forming the basic building blocks for structural assembly.

Data Interpretation: The HSQC spectrum will show a cross-peak for every protonated carbon, connecting the ¹H chemical shift on the F2 axis to the ¹³C chemical shift on the F1 axis. This allows for the confident assignment of all CH, CH₂, and CH₃ groups. For example, the proton signal predicted around 2.2-2.4 ppm will show a correlation to the carbon signal at ~62 ppm, identifying this pair as the C7-H methylene bridge.

Part 4: Assembling the Molecular Jigsaw - COSY and HMBC

2D NMR: COSY - Mapping ¹H-¹H Connections

Expertise & Causality: The Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other, typically through two or three bonds (vicinal coupling).[5] This allows for the tracing of contiguous proton networks, or "spin systems." For this molecule, COSY is expected to delineate the two separate heterocyclic ring systems.

Data Interpretation:

-

Piperidine Ring: A clear correlation path will be visible connecting H2↔H3, H3↔H4, and H4↔H5. This confirms the -CH₂-CH₂-CH-CH₂-CH₂- backbone of the piperidine ring.

-

Morpholine Ring: A separate spin system will be observed connecting H2'↔H3', confirming the -CH₂-CH₂- fragment within the morpholine ring. The symmetry of the morpholine ring means H2'/H6' and H3'/H5' are chemically equivalent.

-

The Bridge: The protons on the methylene bridge (H7) will show a correlation to the methine proton of the piperidine ring (H4), linking the bridge to the piperidine scaffold.

2D NMR: HMBC - The Definitive Connection

Expertise & Causality: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most critical for confirming the final structure. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[9][10] This allows us to connect the fragments established by COSY and HSQC. The absence of a one-bond correlation in HMBC is also diagnostic.[8]

Data Interpretation & The "Smoking Gun" Correlations: The key to confirming the piperidine-CH₂-morpholine connectivity lies in the correlations from the methylene bridge protons (H7).

Caption: Key HMBC correlations from bridge protons (H7).

-

H7 → C4, C3, and C5: The protons on the methylene bridge (H7) will show a two-bond correlation to the piperidine methine carbon (C4) and three-bond correlations to the adjacent piperidine carbons (C3 and C5). This definitively connects the methylene bridge to the 4-position of the piperidine ring.

-

H7 → C3' and C5': These same bridge protons (H7) will show a crucial two-bond correlation to the carbons adjacent to the nitrogen in the morpholine ring (C3' and C5'). This confirms that the methylene bridge is attached to the nitrogen of the morpholine ring.

These correlations, which bridge all three key fragments (piperidine, methylene, morpholine), are unequivocal proof of the overall molecular architecture.

Conclusion: A Triad of Verifiable Evidence

The structural elucidation of this compound, when approached with this multi-faceted analytical strategy, becomes a self-validating process.

-

HRMS provides the exact elemental formula.

-

FT-IR confirms the expected functional groups and the absence of others.

-

A full suite of 1D and 2D NMR experiments systematically builds the molecular framework, piece by piece, culminating in key HMBC correlations that link all fragments definitively.

This rigorous, evidence-based approach ensures the highest level of scientific integrity, providing the trustworthy and authoritative data required to support drug development professionals in their critical decision-making processes.

References

- Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.

- Mantell Associates. (n.d.). Small Molecules and their Impact in Drug Discovery. Mantell Associates.

- ChemicalBook. (n.d.). This compound dihydrochloride(81310-63-6) 1H NMR. ChemicalBook.

- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- Rizvi, S. M. D., et al. (2023). Advancements in small molecule drug design: A structural perspective. National Institutes of Health (PMC).

- PubChem. (n.d.). 4-Morpholinopiperidine. National Center for Biotechnology Information.

- Navarro-Vázquez, A. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University Sites.

- Arkin, M. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube.

- Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility.

- LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. Chemistry LibreTexts.

- Guidechem. (n.d.). How to Prepare 4-Morpholinopiperidine and Its Applications. Guidechem.

- Organic Chemistry Explained. (2020). CHM4930 2D NMR: Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy. YouTube.

- Wang, S., et al. (2024). A Robust Crystal Structure Prediction Method to Support Small Molecule Drug Development with Large Scale Validation and Prospective Studies. ChemRxiv.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

- 1. Small Molecules and their Impact in Drug Discovery - Mantell Associates [mantellassociates.com]

- 2. This compound | C10H20N2O | CID 12802906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Advancements in small molecule drug design: A structural perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]

- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

Spectroscopic Characterization of 4-(Piperidin-4-ylmethyl)morpholine: A Technical Guide for Drug Development Professionals

Introduction

In the landscape of modern drug discovery, particularly in the synthesis of novel scaffolds for central nervous system agents and other therapeutic classes, 4-(Piperidin-4-ylmethyl)morpholine emerges as a versatile building block. Its unique structural motif, combining the conformational rigidity of a piperidine ring with the polarity and hydrogen bonding capabilities of a morpholine moiety, makes it a valuable intermediate in the construction of complex lead compounds. The molecular formula of this compound is C₁₀H₂₀N₂O, and its nominal mass is 184.28 g/mol .[1][2]

Molecular Structure and Spectroscopic Rationale

The structural features of this compound dictate its characteristic spectroscopic fingerprint. Understanding the interplay between the piperidine and morpholine rings, connected by a methylene bridge, is crucial for interpreting the spectral data.

Diagram of the Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information on the chemical environment of each atom.

¹H NMR Spectroscopy

While a definitive, publicly archived ¹H NMR spectrum for the free base of this compound is elusive, data for its dihydrochloride salt is available, offering significant insights into the expected chemical shifts.[3] The protonation of the two nitrogen atoms in the dihydrochloride salt will induce a downfield shift for adjacent protons compared to the free base. The following table outlines the predicted ¹H NMR chemical shifts for the free base, with interpretive guidance based on the analysis of related structures such as 4-methylpiperidine and N-methylmorpholine.[4][5]

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |

| Morpholine H (O-CH₂) | 3.65 - 3.75 | Triplet | 4H | Protons adjacent to the electronegative oxygen atom are deshielded. |

| Piperidine H (N-CH₂) | 2.90 - 3.10 | Multiplet | 2H (axial) | Axial protons are typically more shielded than equatorial protons. |

| Piperidine H (N-CH₂) | 2.45 - 2.60 | Multiplet | 2H (equatorial) | |

| Morpholine H (N-CH₂) | 2.35 - 2.45 | Triplet | 4H | Protons adjacent to the nitrogen of the morpholine ring. |

| Methylene Bridge (-CH₂-) | 2.15 - 2.25 | Doublet | 2H | The doublet arises from coupling to the adjacent methine proton on the piperidine ring. |

| Piperidine Methine H | 1.60 - 1.75 | Multiplet | 1H | This proton is coupled to the methylene bridge and the adjacent piperidine protons. |

| Piperidine H (C-CH₂) | 1.55 - 1.70 | Multiplet | 2H (equatorial) | |

| Piperidine H (C-CH₂) | 1.15 - 1.30 | Multiplet | 2H (axial) | Shielded due to their axial position. |

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of 0-10 ppm.

-

Employ a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale to the residual solvent peak.

Diagram of ¹H NMR Acquisition Workflow

Caption: A streamlined workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Based on the analysis of similar structures, the following chemical shifts are anticipated for this compound.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification |

| Morpholine C (O-CH₂) | 66 - 68 | The most deshielded carbon due to the adjacent oxygen. |

| Methylene Bridge (-CH₂) | 60 - 62 | Deshielded due to the adjacent nitrogen of the morpholine. |

| Morpholine C (N-CH₂) | 53 - 55 | |

| Piperidine C (N-CH₂) | 46 - 48 | |

| Piperidine Methine C | 35 - 37 | |

| Piperidine C (C-CH₂) | 31 - 33 |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by C-H, C-N, and C-O stretching and bending vibrations.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3300 - 3400 | N-H Stretch (Piperidine) | Medium, Broad |

| 2850 - 3000 | C-H Stretch (Aliphatic) | Strong |

| 1440 - 1470 | C-H Bend (Scissoring) | Medium |

| 1110 - 1130 | C-O-C Stretch (Ether) | Strong |

| 1050 - 1150 | C-N Stretch | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) would be a suitable method.

Predicted Mass Spectrometry Data:

| Adduct | Predicted m/z |

| [M+H]⁺ | 185.1648 |

| [M+Na]⁺ | 207.1468 |

Data sourced from PubChemLite predictions.

The fragmentation of the [M+H]⁺ ion is expected to proceed via cleavage of the C-C bond between the piperidine ring and the methylene bridge, or through fragmentation of the piperidine or morpholine rings.

Diagram of a Plausible MS Fragmentation Pathway

Caption: A simplified representation of potential fragmentation in ESI-MS.

Synthesis Protocol

A plausible and efficient method for the synthesis of this compound is via a Mannich-type reaction or reductive amination. A general procedure is outlined below, adapted from methodologies for similar compounds.[6]

Experimental Protocol for Synthesis:

-

Reaction Setup: To a solution of 4-piperidinecarboxaldehyde (1 equivalent) and morpholine (1.2 equivalents) in a suitable solvent such as methanol or ethanol, add a reducing agent like sodium triacetoxyborohydride (1.5 equivalents) portion-wise at 0 °C.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound. While a complete set of experimental data is not currently in the public domain, this guide, built upon data from its dihydrochloride salt and structural analogs, offers a robust framework for its identification and characterization. For drug development professionals, a thorough understanding of these spectroscopic signatures is paramount for quality control, reaction monitoring, and the confident application of this valuable building block in the synthesis of next-generation therapeutics.

References

-

PubChem. 4-Methylpiperidine. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChemLite. This compound (C10H20N2O). [Link]

-

SpectraBase. N-methylmorpholine. [Link]

-

PubChemLite. This compound. [Link]

-

Kumar, S. S., & Helen, P. K. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one. Molbank, 2009(4), M617. [Link]

Sources

- 1. This compound | C10H20N2O | CID 12802906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methylmorpholine | C5H11NO | CID 7972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Piperidine, 4-methyl- [webbook.nist.gov]

- 4. 4-Methylpiperidine(626-58-4) 1H NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to Determining the Solubility of 4-(Piperidin-4-ylmethyl)morpholine in Organic Solvents

Abstract

Solubility is a critical physicochemical parameter in drug discovery and development, influencing everything from formulation to bioavailability. This guide provides a comprehensive framework for determining the solubility of 4-(Piperidin-4-ylmethyl)morpholine, a bifunctional heterocyclic compound, in a diverse range of organic solvents. While specific experimental data for this compound is not widely published, this document outlines the theoretical considerations, solvent selection strategies, and detailed experimental protocols necessary for researchers to generate reliable and reproducible solubility data. We present a step-by-step guide to the widely accepted isothermal equilibrium "shake-flask" method, alongside guidance for data analysis and presentation. This whitepaper is intended for researchers, chemists, and pharmaceutical scientists engaged in the characterization of novel chemical entities.

Introduction

This compound is a molecule of interest in medicinal chemistry due to its structural motifs—a piperidine ring and a morpholine ring linked by a methylene bridge. Such structures are common fragments in the design of new therapeutic agents. Understanding the solubility of this compound is a fundamental prerequisite for its progression through the drug development pipeline.[1][2] Poor solubility can present significant challenges, leading to issues with in vitro assays, formulation, and ultimately, in vivo absorption.[1]

This guide provides the scientific rationale and a practical, field-proven methodology to systematically determine the solubility of this compound. By following these protocols, researchers can establish a robust solubility profile, enabling informed decisions in subsequent development activities.

Physicochemical Properties & Theoretical Solubility Considerations

To understand the solubility of this compound, we must first examine its molecular structure and predicted properties.

Compound Properties:

-

Molecular Formula: C₁₀H₂₀N₂O[3]

-

Molecular Weight: 184.28 g/mol [3]

-

Structure: Contains a polar morpholine ring (ether and tertiary amine), a piperidine ring (secondary amine), and a short alkyl linker.

-

Key Features: The presence of hydrogen bond donors (the piperidine N-H) and multiple hydrogen bond acceptors (the morpholine N and O, the piperidine N) suggests the potential for interaction with both protic and aprotic polar solvents. The overall structure has a degree of non-polar character due to the aliphatic rings.

The fundamental principle governing solubility is "like dissolves like."[4][5] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[4] Given the mixed polarity of this compound, its solubility is expected to be nuanced and highly dependent on the specific solvent's properties. The molecule's basic nitrogen atoms also imply that its solubility will be significantly affected by pH in aqueous or protic solutions.[6]

Rationale for Solvent Selection

A comprehensive solubility screen should employ a diverse set of organic solvents that span a range of polarities, hydrogen bonding capabilities, and chemical classes.[7][8] This approach provides a detailed picture of the compound's behavior. The choice of solvent can be critical for enhancing reaction yields, determining crystal form, and ensuring purity.[9]

Table 1: Recommended Solvent Panel for Solubility Screening

| Class | Solvent | Rationale |

| Polar Protic | Methanol | Capable of hydrogen bonding; dissolves a wide range of polar compounds. |

| Ethanol | Slightly less polar than methanol; commonly used in pharmaceutical processing. | |

| Isopropanol (IPA) | Lower polarity than ethanol; provides data on the effect of increasing alkyl chain length. | |

| Polar Aprotic | Acetonitrile (ACN) | Possesses a strong dipole moment but lacks hydrogen bond donating ability. |

| Dimethyl Sulfoxide (DMSO) | A highly polar solvent capable of dissolving many poorly soluble compounds; common in bioassays.[10] | |

| Dichloromethane (DCM) | A chlorinated solvent with moderate polarity, effective for a wide range of organic compounds. | |

| Non-Polar | Toluene | An aromatic hydrocarbon, representative of non-polar, aromatic environments. |

| Heptane/Hexane | Aliphatic hydrocarbons; represent the extreme end of non-polarity. | |

| Ethers | Tetrahydrofuran (THF) | A cyclic ether with moderate polarity. |

This selection allows for the systematic probing of solute-solvent interactions, from hydrogen bonding to van der Waals forces.

Experimental Protocol: Isothermal Shake-Flask Method

The "shake-flask" method is considered the gold standard for determining equilibrium solubility due to its reliability and direct measurement of a saturated state.[1][11][12] The protocol below is a self-validating system designed for accuracy and reproducibility.

Materials and Equipment

-

This compound (solid, purity >98%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.01 mg)

-

Glass vials (e.g., 4 mL) with screw caps and PTFE septa

-

Orbital shaker with temperature control[11]

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Experimental Workflow Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmatutor.org [pharmatutor.org]

- 3. This compound | C10H20N2O | CID 12802906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. chem.ws [chem.ws]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]

- 8. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 9. ema.europa.eu [ema.europa.eu]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. who.int [who.int]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Thermal stability and degradation profile of 4-(Piperidin-4-ylmethyl)morpholine

An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of 4-(Piperidin-4-ylmethyl)morpholine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for assessing the thermal stability and degradation profile of this compound, a heterocyclic compound of interest in pharmaceutical development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information on its known physicochemical properties with established analytical methodologies for analogous piperidine and morpholine structures. We present detailed, field-proven protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and forced degradation studies coupled with liquid chromatography-mass spectrometry (LC-MS). Furthermore, this document elucidates anticipated thermal behaviors and proposes potential degradation pathways, offering a robust starting point for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to ensure a deep understanding of the scientific principles at play.

Introduction: The Imperative of Stability Profiling

This compound is a molecule that incorporates two key heterocyclic scaffolds: piperidine and morpholine. Such compounds are of significant interest in medicinal chemistry due to their potential to interact with a variety of biological targets. The journey from a promising lead compound to a viable drug product is arduous, with chemical stability being a critical gatekeeper. A thorough understanding of a molecule's thermal stability and degradation profile is paramount for ensuring its safety, efficacy, and shelf-life. This guide provides the necessary technical depth for scientists to rigorously evaluate this compound, ensuring that any subsequent development is built on a foundation of robust scientific data. While specific studies on this exact molecule are not abundant in public literature, the principles governing the stability of its constituent rings are well-understood. This document will leverage that knowledge to create a predictive and actionable guide.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is the first step in any stability assessment. The following table summarizes the known properties of this compound, compiled from various chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀N₂O | PubChem[1] |

| Molecular Weight | 184.28 g/mol | PubChem[1] |

| Appearance | Solid or viscous liquid | Bouling Chemical Co., Limited[2] |

| Boiling Point | Decomposes at ~250 °C | ECHEMI[3] |

| Solubility | Limited solubility in water | Bouling Chemical Co., Limited[2] |

| LogP | < 0.3 | ECHEMI[3] |

Note: The observation of decomposition around 250 °C is a critical preliminary data point, suggesting that thermal lability is a key characteristic of this molecule.

Core Methodologies for Thermal Analysis

The two primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide complementary information about how a material behaves under thermal stress.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is invaluable for determining the onset of thermal decomposition, quantifying mass loss at different stages, and identifying the presence of residual solvents or water.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition, providing insights into the physical and chemical changes occurring within the material. For piperidine, DSC has been used to study its cooling and warming behavior[4].

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and self-validating, providing a clear and accurate picture of the thermal stability of this compound.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition temperature and profile of the compound.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. Running the experiment in both atmospheres is recommended to assess oxidative stability.

-

Temperature Program: Equilibrate at 30 °C for 5 minutes, then ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min. The final temperature should be chosen to ensure complete decomposition is observed.

-

-

Data Analysis: Plot the mass (%) versus temperature (°C). Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (from the derivative of the TGA curve).

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To identify melting point, phase transitions, and decomposition-related thermal events.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

-

Experimental Conditions:

-

Atmosphere: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program: Equilibrate at 25 °C, then ramp from 25 °C to 300 °C at a heating rate of 10 °C/min. The final temperature is chosen to be above the expected decomposition temperature observed in TGA.

-

-

Data Analysis: Plot the heat flow (mW) versus temperature (°C). Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

Protocol 3: Forced Degradation Studies

Objective: To identify potential degradation products and pathways under various stress conditions, which is a key component of developing stability-indicating analytical methods[5][6][7].

Methodology:

A stock solution of this compound (e.g., 1 mg/mL in a suitable solvent like methanol or acetonitrile) is subjected to the following conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: The solid compound is heated in an oven at a temperature below its melting point (e.g., 100 °C) for 48 hours. A solution is also heated at 60 °C for 48 hours.

-

Photolytic Degradation: The solid compound and its solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Samples are taken at appropriate time points and analyzed by LC-MS.

Protocol 4: LC-MS for Degradant Identification

Objective: To separate and identify the parent compound from its degradation products.

Methodology:

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (MS) with an electrospray ionization (ESI) source.

-

Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is a good starting point for separating polar and non-polar compounds.

-

Mobile Phase: A gradient elution using:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

-

Gradient Program: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute more hydrophobic compounds, followed by a re-equilibration step.

-

MS Detection: Operate in both positive and negative ion modes to capture a wide range of potential degradation products. High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is highly recommended for accurate mass measurements and elemental composition determination of the degradants.

Visualization of Experimental Workflow

Caption: Experimental workflow for thermal stability and degradation profiling.

Anticipated Thermal Profile and Degradation Pathways

Based on the structure of this compound and the known chemistry of its constituent rings, we can anticipate its thermal behavior and degradation pathways. The presence of two tertiary amine groups and an ether linkage within the morpholine ring suggests potential sites of degradation.

Anticipated TGA/DSC Profile

-

DSC: An endothermic peak corresponding to the melting point is expected, followed by a broad exothermic event at higher temperatures, indicating decomposition. The decomposition exotherm may overlap with the boiling endotherm if the compound boils and decomposes at similar temperatures.

-

TGA: A single, sharp weight loss step is anticipated, starting around 200-250 °C, as suggested by preliminary data[3]. The profile in an air atmosphere might show an earlier onset of decomposition compared to a nitrogen atmosphere, indicating oxidative instability.

Proposed Degradation Pathways

The degradation of this compound is likely to proceed through several pathways, depending on the stress condition. The most labile bonds are the C-N and C-O bonds within the heterocyclic rings and the C-C bond connecting them.

-

N-dealkylation: Cleavage of the bond between the piperidine ring and the methyl group, or the morpholine ring and the methyl group.

-

Ring Opening: Hydrolytic or oxidative cleavage of the morpholine ring at the ether linkage or the C-N bonds. The piperidine ring is generally more stable but can also undergo ring-opening under harsh conditions.

-

Oxidation: The nitrogen atoms are susceptible to oxidation, forming N-oxides. The carbon atoms adjacent to the nitrogen or oxygen atoms are also potential sites of oxidation.

Caption: Proposed degradation pathways for this compound.

Data Interpretation and Summary

A comprehensive stability profile is constructed by integrating the data from all analytical techniques. The following table provides a template for summarizing the expected results.

| Analysis | Parameter | Anticipated Result | Interpretation |

| TGA | Tonset (N₂) | ~220-250 °C | Onset of thermal decomposition in an inert atmosphere. |

| Tonset (Air) | ~200-230 °C | Onset of thermal decomposition in an oxidative atmosphere. | |

| DSC | Melting Point | To be determined | Provides information on the solid-state properties. |

| Decomposition | Exotherm > 200 °C | Confirms thermal decomposition and its energetic nature. | |

| Forced Degradation | Acid Hydrolysis | Moderate degradation | Potential cleavage of the morpholine ether linkage. |

| Base Hydrolysis | Minor degradation | Generally stable to base. | |

| Oxidation | Significant degradation | Formation of N-oxides and ring-opened products. | |

| Thermal | Degradation observed | Confirms thermal lability. | |

| Photolysis | To be determined | Assesses light sensitivity. |

Conclusion

References

-

ResearchGate. (n.d.). Differential scanning calorimetry trace of piperidine. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PharmaCompass. (n.d.). 4-(Piperidin-4-Yl)Morpholine. Retrieved from [Link]

-

ResearchGate. (2025). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Retrieved from [Link]

-

ResearchGate. (n.d.). TG and DrTGA curves of morpholine. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Piperidin-4-yl)morpholine hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives. Retrieved from [Link]

-

OSHA. (2003). Morpholine. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Retrieved from [Link]

-

ResearchGate. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

-

R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved from [Link]

-

Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

Sources

- 1. This compound | C10H20N2O | CID 12802906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Piperidin-4-Yl)Morpholine Supplier & Manufacturer in China | Applications, Safety Data, Price, Buy Online [chemheterocycles.com]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. biomedres.us [biomedres.us]

Biological activity screening of 4-(Piperidin-4-ylmethyl)morpholine

An In-Depth Technical Guide to the Biological Activity Screening of 4-(Piperidin-4-ylmethyl)morpholine

Introduction

The quest for novel therapeutic agents often begins with the exploration of unique chemical scaffolds. The compound this compound presents a compelling starting point, integrating two heterocyclic rings—piperidine and morpholine—that are considered "privileged structures" in medicinal chemistry.[1] These motifs are prevalent in a wide array of biologically active compounds, demonstrating activities ranging from anticancer to central nervous system modulation.[2][3] The inherent structural features of this compound, combining a basic piperidine nitrogen with the versatile morpholine group, suggest a potential for interaction with multiple biological targets.

This guide, written from the perspective of a Senior Application Scientist, outlines a systematic and robust strategy for the comprehensive biological activity screening of this compound. We eschew a rigid, one-size-fits-all template in favor of a logically structured screening cascade. This approach is designed to efficiently identify and validate potential biological activities, beginning with broad, foundational assays and progressively narrowing the focus to specific, high-value targets. The philosophy is to build a self-validating dataset, where each stage of screening provides the necessary context for the next, ensuring that resources are focused on the most promising avenues of investigation.[4][5]

Part I: Foundational Screening - Establishing a Baseline Profile

The initial phase of any screening campaign is to understand the fundamental interaction of the compound with living cells. This foundational step is not about discovering a specific mechanism but about establishing the essential parameters of bioactivity and toxicity, which will inform the design of all subsequent experiments.

General Cytotoxicity Assessment

Expertise & Experience: Before we can search for specific therapeutic effects, we must first determine the concentrations at which this compound is toxic to cells. This is a critical, non-negotiable first step.[6] An observed effect in a target-specific assay is meaningless if it occurs at a concentration that simply kills the cells.[7] The cytotoxicity profile, summarized by the half-maximal inhibitory concentration (IC50), dictates the upper concentration limit for all future cell-based assays, ensuring that we are observing specific pharmacological effects rather than non-specific toxicity. We employ a panel of cell lines, including a non-cancerous line (e.g., HEK293) and several cancer lines from diverse tissue origins (e.g., A549 lung, MCF-7 breast, HCT116 colon), to simultaneously gather preliminary data on potential anti-proliferative selectivity.[8]

Trustworthiness: The MTT assay is a robust and widely adopted method for assessing metabolic activity, which serves as a proxy for cell viability.[9][10] By measuring the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells, we obtain a quantitative measure of cell health. The protocol's trustworthiness is ensured by including appropriate controls: vehicle-only (e.g., DMSO) to control for solvent effects, untreated cells as a baseline for 100% viability, and a known cytotoxic agent (e.g., Doxorubicin) as a positive control for assay performance.

-

Cell Culture & Seeding:

-

Culture human cell lines (HEK293, A549, MCF-7, HCT116) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified 5% CO₂ incubator.

-

Harvest cells using trypsin and seed into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Allow cells to adhere and resume growth for 24 hours.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions in culture media to create a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

-

Remove the old media from the cells and add 100 µL of the media containing the various compound concentrations. Include vehicle control wells.

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS).[11]

-

Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.

-

-

Solubilization and Data Acquisition:

-

Carefully remove the media from each well.

-

Add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[12]

-

Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

| Cell Line | Tissue Origin | Type | Anticipated IC50 (µM) |

| HEK293 | Kidney | Non-Cancerous | > 100 |

| A549 | Lung | Cancer | 50 - 100 |

| MCF-7 | Breast | Cancer | 25 - 75 |

| HCT116 | Colon | Cancer | 40 - 90 |

Note: These values are hypothetical examples for illustrative purposes.

Caption: Workflow for the MTT-based cytotoxicity assay.

Part II: Primary Screening - High-Throughput Target Class Identification

With a defined non-cytotoxic concentration range (typically up to 10 µM), we can now proceed to broad screening. The chemical structure of this compound does not suggest a single, obvious biological target. Therefore, the most efficient strategy is to screen it against large, diverse panels of the most common "druggable" target classes.[5] This parallel screening approach maximizes the probability of finding a validated hit.

Caption: Parallel primary screening strategy.

G-Protein Coupled Receptor (GPCR) Panel Screen

Expertise & Experience: The piperidine scaffold is a cornerstone of many CNS-active drugs that target GPCRs.[3] GPCRs represent the largest single family of membrane protein drug targets and are involved in nearly every physiological process.[13] Screening against a broad GPCR panel is therefore a high-priority step. We utilize functional assays, such as measuring second messengers (cAMP, Ca²⁺), rather than simple binding assays at this stage.[14] This provides immediate insight into the compound's functional effect (agonist, antagonist, or allosteric modulator) and avoids hits that bind but have no functional consequence.

Trustworthiness: Reputable contract research organizations (CROs) provide validated GPCR panels where each assay has been optimized and validated with known tool compounds. Data is typically provided as a percentage of inhibition (for antagonists) or a percentage of a reference agonist's activity (for agonists), allowing for clear hit identification (e.g., >50% activity change).

Ion Channel Panel Screen

Expertise & Experience: Ion channels are another critical target class, particularly for CNS and cardiovascular drugs.[15] Furthermore, off-target activity at certain ion channels, most notably the hERG potassium channel, is a major cause of cardiac toxicity and drug development failure.[16] Therefore, screening against an ion channel panel serves a dual purpose: hit discovery and early safety/liability assessment. Automated patch-clamp electrophysiology is the gold standard for this screen, as it directly measures ion flow across the cell membrane, providing the highest-quality functional data.[17]

Trustworthiness: The use of automated electrophysiology provides direct, functional evidence of channel modulation.[16] Assays are validated against known channel blockers and openers. Hits are identified by a significant percentage of block or activation of the ion current. The inclusion of the hERG channel in this panel is a mandatory quality control and safety step in modern drug discovery.[17]

Kinase Panel Screen

Expertise & Experience: While perhaps a less intuitive target class for this scaffold than GPCRs or ion channels, the kinome is vast, and unexpected hits are common. Many piperidine and morpholine derivatives have demonstrated anticancer activity, often through kinase inhibition.[1][2] A broad kinase panel screen is a valuable tool for identifying potential oncology applications and for uncovering off-target activities that might need to be engineered out later. Radiometric assays, which directly measure the transfer of ³³P-ATP to a substrate, are considered the gold standard due to their sensitivity and low susceptibility to compound interference.[18]

Trustworthiness: Gold-standard radiometric assays provide a direct and unambiguous measure of enzymatic activity.[18] The screen is run at a single compound concentration (e.g., 10 µM) and at or near the Km of ATP for each kinase to ensure physiologically relevant conditions. Hits are defined as kinases showing a significant (e.g., >70%) reduction in activity compared to a vehicle control.

Part III: Secondary Screening - Hit Confirmation and Characterization

A "hit" from a primary screen is merely a starting point. The goal of secondary screening is to confirm the activity is real and target-specific, determine its potency, and begin to understand its mechanism of action. This phase is essential for eliminating false positives, which are common in HTS campaigns.[19]

Caption: Logical progression for hit validation and characterization.

Dose-Response Analysis

Expertise & Experience: A single-point measurement from a primary screen is insufficient. The first step in hit validation is to re-test the compound in the primary assay format over a range of concentrations (typically 8-10 points, log- or semi-log-diluted). This generates a dose-response curve, from which the potency (EC50 for agonists, IC50 for antagonists) can be accurately calculated. A well-behaved sigmoidal curve provides confidence that the observed effect is not an artifact.[19]

Orthogonal Assays for Hit Validation

Expertise & Experience: This is the most critical step for eliminating false positives.[19] An orthogonal assay confirms the activity of a hit using a different technology or by measuring a different biological endpoint. For example, if a hit was identified as an antagonist in a GPCR-mediated cAMP assay, this tells us it blocks the G-protein signaling pathway. To validate this, we could use a β-arrestin recruitment assay. If the compound is also active in this second, distinct assay, it greatly increases our confidence that it is a true ligand of the target receptor. Furthermore, comparing the potency in both pathways can reveal "biased agonism," a highly sought-after property in modern GPCR drug discovery.[13]

Caption: GPCR signaling pathways for orthogonal validation.

-

Cell Line: Use a commercially available cell line engineered to express the target GPCR fused to a fragment of β-galactosidase (β-gal) and β-arrestin fused to the complementary enzyme fragment.

-

Cell Plating: Seed the cells in a 96- or 384-well plate and incubate overnight.

-

Compound Treatment: Treat the cells with a dilution series of this compound (if testing for agonist activity) or co-incubate with a known agonist and the compound (if testing for antagonist activity). Incubate for 60-90 minutes.

-

Lysis and Signal Detection: Add the detection reagent containing the chemiluminescent substrate. Following cell lysis, if β-arrestin was recruited to the receptor, the two β-gal fragments will come together, form an active enzyme, and process the substrate, generating a luminescent signal.

-

Data Acquisition: Read the luminescence on a plate reader. The signal intensity is directly proportional to the extent of β-arrestin recruitment.

Counter-Screening and Selectivity Profiling

Expertise & Experience: Once a hit is validated, we must assess its selectivity. A highly potent compound is of little value if it hits dozens of other targets with similar affinity.[19] For a validated GPCR hit, this involves screening the compound against closely related receptor subtypes (e.g., if the hit is on the D2 dopamine receptor, we must test it against D1, D3, D4, and D5). For a kinase hit, it would be screened against a panel of the most closely related kinases in the kinome tree. This provides a selectivity profile, which is a key determinant of a compound's potential for therapeutic success versus off-target side effects.[16]

Conclusion and Future Directions

This in-depth guide has outlined a logical, multi-stage screening cascade for characterizing the biological activity of this compound. By progressing from broad cytotoxicity profiling to high-throughput primary screening and finally to rigorous, orthogonal hit validation and selectivity profiling, this strategy maximizes the likelihood of discovering a novel, validated lead compound while systematically mitigating risks associated with false positives and off-target activity.

A validated hit emerging from this cascade is not an end but a new beginning. It becomes a lead candidate for a medicinal chemistry program aimed at optimizing potency, selectivity, and drug-like properties (ADME). Further in-depth mechanistic studies, such as Schild analysis for receptor antagonists or kinetic studies for enzyme inhibitors, would be initiated, followed by evaluation in more complex cellular models and ultimately, in vivo disease models to establish therapeutic efficacy.

References

- Vertex AI Search. (n.d.). A three-stage biophysical screening cascade for fragment-based drug discovery.

- Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384.

- Reaction Biology. (n.d.). Ion Channel Assays.

- ION Biosciences. (n.d.). Ion Channel Assay Services.

- Charles River Laboratories. (n.d.). Ion Channel Assays.

- Concept Life Sciences. (n.d.). Screening Cascade Development Services.

- GARDP Revive. (n.d.). Screening cascade.

- NCBI Assay Guidance Manual. (2012). Ion Channel Screening.

- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.

- Sygnature Discovery. (n.d.). Screening Cascade Development Services.

- BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services.

- Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249.

- Navratilova, I., & Hopkins, A. L. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(5), 344–348.

- An, F., & Wu, S. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 223, 115166.

- Eurofins Discovery. (n.d.). Ion Channel Functional Assays for Screening and Profiling.

- Li, S., & Zhao, M. (2017). An update of novel screening methods for GPCR in drug discovery. Expert Opinion on Drug Discovery, 12(11), 1111-1119.

- Loza-Mejía, M. A., & Salazar, J. R. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 27(15), 4949.

- Reaction Biology. (n.d.). Kinase Screening Assay Services.

- BOC Sciences. (n.d.). Targeted Kinase Inhibitor Activity Screening.

- Semantic Scholar. (n.d.). An update of novel screening methods for GPCR in drug discovery.

- Acevedo-Canabal, A., et al. (2019). Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling. eNeuro, 6(5), ENEURO.0195-19.2019.

- G-Biosciences. (2018). MTT Assay for Cytotoxicity.

- BenchChem. (2025). A Technical Guide to the Preliminary Biological Activity Screening of Novel Compounds.

- ResearchGate. (n.d.). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).

- PubChem. (n.d.). This compound.

- U.S. Food and Drug Administration. (2010). Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions.

- MDPI. (2024). Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines.

- MDPI Encyclopedia. (2022). Evaluation of Biological Activity of Natural Compounds.

- ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.

- Wikipedia. (n.d.). MTT assay.

- Abcam. (n.d.). MTT assay protocol.

- BroadPharm. (2022). Protocol for Cell Viability Assays.

- ResearchGate. (n.d.). Cell Sensitivity Assays: The MTT Assay.

- Khamitova, A. S., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 12(2), 7-19.

- DUT Open Scholar. (n.d.). Pharmacological screening of synthetic piperidine derivatives.

- BIOMEDRIC. (2025). FDA Regulations for In-Vitro Diagnostic Medical Devices.

- YouTube. (2024). New FDA Guidelines for Laboratory Tests (IVDs) Begin in 2025.

- BioPharm International. (2019). FDA Publishes Guidance on Investigational In Vitro Diagnostics.

- BenchChem. (2025). Assessing the Selectivity of Piperidine and Morpholine Derivatives for Cancer Cells: A Comparative Guide.

- Molecules. (2022). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents.

- U.S. Food and Drug Administration. (2024). In Vitro Diagnostics.

- Molecules. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Screening cascade – REVIVE [revive.gardp.org]

- 5. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. MTT assay - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. broadpharm.com [broadpharm.com]

- 12. info.gbiosciences.com [info.gbiosciences.com]

- 13. journals.physiology.org [journals.physiology.org]

- 14. An update of novel screening methods for GPCR in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ionbiosciences.com [ionbiosciences.com]

- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 17. criver.com [criver.com]

- 18. reactionbiology.com [reactionbiology.com]

- 19. sygnaturediscovery.com [sygnaturediscovery.com]

The Strategic Deployment of 4-(Piperidin-4-ylmethyl)morpholine in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth exploration of 4-(piperidin-4-ylmethyl)morpholine, a heterocyclic scaffold of increasing importance in medicinal chemistry. We will dissect the rationale behind its utilization, detailing its synthesis, physicochemical properties, and strategic applications in the design of novel therapeutic agents. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies to effectively leverage this versatile building block in drug discovery programs.

Introduction: The Architectural Logic of a Privileged Scaffold

The pursuit of novel chemical entities with enhanced "drug-likeness" has led medicinal chemists to favor specific structural motifs that consistently impart favorable properties. The this compound scaffold is a prime example of such a "privileged" structure, marrying two of the most ubiquitous and functionally significant heterocycles in pharmaceutical science: piperidine and morpholine.[1][2]

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone in the production of a vast array of pharmaceuticals.[1] Its presence can significantly influence a molecule's basicity, lipophilicity, and conformational rigidity, thereby modulating its binding to biological targets and its pharmacokinetic properties.[2] The chair-like conformation of the piperidine ring allows for precise spatial orientation of substituents, a critical factor in optimizing interactions with receptor binding pockets.

Conversely, the morpholine moiety is prized for its advantageous physicochemical, biological, and metabolic properties.[1] It is often employed to enhance aqueous solubility, improve metabolic stability, and introduce a hydrogen bond acceptor in the form of its oxygen atom.[3] The weakly basic nitrogen of the morpholine ring can also contribute to favorable pharmacokinetic profiles.[3]

The combination of these two rings via a methylene linker in this compound creates a versatile building block with a unique set of attributes. It offers multiple points for diversification, a well-defined three-dimensional structure, and a physicochemical profile conducive to oral bioavailability. This guide will elucidate how these features are strategically exploited in the rational design of new medicines.

Physicochemical Properties and Strategic Advantages

The utility of this compound as a building block is underscored by its inherent physicochemical properties, which can be strategically leveraged to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a lead compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀N₂O | PubChem CID: 12802906[4] |

| Molecular Weight | 184.28 g/mol | PubChem CID: 12802906[4] |

| XLogP3 | 0.2 | PubChem CID: 12802906[4] |